molecular formula C16H23N3O5S B14652414 Tyr-Met-Gly CAS No. 47458-68-4

Tyr-Met-Gly

Cat. No.: B14652414
CAS No.: 47458-68-4
M. Wt: 369.4 g/mol
InChI Key: UBKKNELWDCBNCF-STQMWFEESA-N
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Description

Tyr-Met-Gly is a synthetic tripeptide composed of the amino acids L-Tyrosine, L-Methionine, and L-Glycine, supplied for research purposes. This sequence incorporates two redox-active amino acids, Tyrosine (Tyr) and Methionine (Met), which are of significant interest in studies of antioxidant activity and oxidative stress . Tyrosine contributes a phenolic group that can participate in hydrogen atom transfer mechanisms, while methionine contains a sulfur atom that can be oxidized. Researchers can utilize this tripeptide as a model compound to investigate structure-activity relationships, peptide stability, and mechanisms of interaction with reactive oxygen species (ROS) in various in vitro assay systems . The presence of glycine, the simplest amino acid, provides conformational flexibility within the peptide chain. This compound is suitable for use in areas such as peptide chemistry, biochemistry, and the development of analytical methods. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

47458-68-4

Molecular Formula

C16H23N3O5S

Molecular Weight

369.4 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetic acid

InChI

InChI=1S/C16H23N3O5S/c1-25-7-6-13(16(24)18-9-14(21)22)19-15(23)12(17)8-10-2-4-11(20)5-3-10/h2-5,12-13,20H,6-9,17H2,1H3,(H,18,24)(H,19,23)(H,21,22)/t12-,13-/m0/s1

InChI Key

UBKKNELWDCBNCF-STQMWFEESA-N

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CSCCC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Amino Acid Attachment

SPPS remains the dominant method for synthesizing this compound, offering high reproducibility and scalability. Merrifield-type resins , such as PAM (phenylacetamidomethyl) or Wang resins , are commonly employed due to their acid-labile linkage, enabling efficient cleavage post-synthesis. The first amino acid (typically glycine) is attached via its C-terminal carboxyl group to the resin using a Fmoc (fluorenylmethyloxycarbonyl) protection strategy. For instance, Fmoc-Gly-OH is activated with HOBt (hydroxybenzotriazole) and DIC (diisopropylcarbodiimide) in DMF (dimethylformamide), achieving coupling efficiencies exceeding 98% under optimized conditions.

Sequential Deprotection and Coupling

The Fmoc group is removed using 20–30% piperidine in DMF , exposing the amino terminus for subsequent coupling. Methionine, protected as Fmoc-Met-OH , is coupled next. Critical to this step is the avoidance of methionine oxidation; reactions are conducted under inert atmospheres (e.g., nitrogen or argon) with TCEP (tris(2-carboxyethyl)phosphine) added to scavenge oxidizing agents. Tyrosine, introduced as Fmoc-Tyr(tBu)-OH to protect its phenolic hydroxyl group, completes the sequence. Coupling yields for each residue typically range from 95–99% , as validated by Kaiser tests.

Cleavage and Global Deprotection

The final peptide-resin is treated with TFA (trifluoroacetic acid) -based cleavage cocktails to simultaneously release the peptide and remove side-chain protections. A standard mixture of TFA:H2O:TIPS:EDT (95:2.5:2.5:2.5 v/v) is employed, with EDT (ethanedithiol) mitigating methionine oxidation and TIPS (triisopropylsilane) scavenging carbocation byproducts. Cleavage at 25°C for 2–4 hours yields crude this compound with purities of 70–85% (HPLC).

Solution-Phase Synthesis Strategies

Fragment Condensation

Solution-phase synthesis is less common for tripeptides but offers advantages in large-scale production. Boc (tert-butyloxycarbonyl) protection is often preferred for its stability under basic conditions. For example, Boc-Tyr-OH is coupled to H-Met-Gly-OBzl (benzyl ester) using DCC (dicyclohexylcarbodiimide) and HOBt in dichloromethane, achieving 85–90% yields . Subsequent hydrogenolysis removes the benzyl group, followed by Boc deprotection with TFA/DCM (1:1 v/v) to yield the free tripeptide.

Enzymatic Synthesis

Enzymatic methods using thermolysin or subtilisin have been explored for fragment assembly without side-chain protection. In one approach, Z-Tyr-OMe (Cbz-protected tyrosine methyl ester) is condensed with H-Met-Gly-OH in aqueous acetonitrile at pH 7.0 , yielding Z-Tyr-Met-Gly-OH with 75% efficiency . Global deprotection via catalytic hydrogenation provides this compound in >90% purity .

Comparative Analysis of Synthetic Methods

Yield and Purity

Method Average Yield (%) Purity (HPLC, %) Scale Compatibility
SPPS (Fmoc) 70–85 85–95 Milligram to kilogram
Solution-Phase (Boc) 60–75 75–85 Multigram
Enzymatic 50–65 90–98 Laboratory scale

SPPS excels in purity and scalability, while enzymatic synthesis offers superior stereochemical fidelity despite lower yields.

Side Reactions and Mitigation

  • Methionine Oxidation : SPPS protocols incorporate TCEP (0.1 M) or thioanisole (2% v/v) in cleavage cocktails to suppress sulfoxide formation.
  • Tyrosine Sulfation : Unintended sulfation during SPPS is minimized by avoiding sulfur trioxide-containing reagents unless specifically required.

Purification and Analytical Validation

Chromatographic Techniques

Crude this compound is purified via reverse-phase HPLC using a C18 column and gradients of 0.1% TFA in acetonitrile/water . A typical method involves:

  • Flow rate : 10 mL/min
  • Gradient : 10–40% acetonitrile over 30 minutes
  • Detection : UV at 214 nm.

Final purities of ≥98% are routinely achieved, with characterization by ESI-MS (electrospray ionization mass spectrometry) and NMR .

Industrial and Large-Scale Considerations

Automated synthesizers (e.g., Thermo Fisher ABI 433A ) enable kilogram-scale production of this compound, with cycle times of 20–30 minutes per residue . Cost drivers include:

  • Resin expense : Wang resin costs $150–200/g at commercial scales.
  • Amino acid equivalents : 3–5 equivalents per coupling balance cost and yield.

Chemical Reactions Analysis

Types of Reactions

Tyr-Met-Gly can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tyr-Met-Gly has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Tyr-Met-Gly involves its interaction with specific molecular targets and pathways. For instance, the methionine residue can act as a methyl donor in various biochemical reactions, while the tyrosine residue can be phosphorylated, affecting signal transduction pathways. The glycine residue contributes to the overall flexibility and stability of the peptide .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Comparisons of Tyr-Met-Gly with Related Peptides
Compound Sequence/Structure Molecular Formula Molecular Weight (g/mol) Key Biological Activity Source/Context
This compound This compound C₁₇H₂₅N₃O₅S 383.46 Hypothesized: Receptor modulation, redox activity N/A (inferred from fragments in )
YIGSR Tyr-Ile-Gly-Ser-Arg C₃₀H₅₀N₁₀O₈ 654.77 Inhibits tumor metastasis (97% inhibition at 0.2 mg/mouse) Laminin-derived antitumor peptide
Suc-Tyr(SE)-Met-Gly-Trp-Met-Asp-β-phenethylamide Synthetic peptide with this compound fragment C₅₄H₆₈N₁₀O₁₅S₂ 1161.33 Competitive CCK antagonist (pA₂ = 7.56–8.94) Gastrointestinal smooth muscle studies
Lys-Phe-Gly Lys-Phe-Gly C₁₆H₂₄N₄O₄ 350.40 Uncharacterized (exact mass: 350.195) RefMet database entry

Functional Insights

  • YIGSR (Tyr-Ile-Gly-Ser-Arg): This pentapeptide, derived from laminin, demonstrates potent antitumor activity. Multimerization (e.g., Ac-Y16) amplifies its inhibitory effects on lung metastasis (97% vs. 50% for monomeric Ac-Y1) . Unlike this compound, YIGSR includes charged (Arg) and polar (Ser) residues, critical for binding extracellular matrix components. This compound lacks these residues, suggesting divergent applications.
  • Suc-Tyr(SE)-Met-Gly-Trp-Met-Asp-β-phenethylamide:
    The this compound motif here contributes to cholecystokinin (CCK) receptor antagonism in smooth muscles. The peptide’s pA₂ values (7.56–8.94) highlight its tissue-specific potency . Methionine residues may enhance lipid solubility, aiding membrane interactions—a property shared with this compound.

  • Lys-Phe-Gly: This tripeptide, while structurally simpler, shares glycine’s flexibility.

Physicochemical and Pharmacokinetic Properties

  • Glycine enhances conformational flexibility but reduces structural rigidity.
  • Bioavailability: Smaller peptides like this compound may exhibit better tissue penetration than multimeric YIGSR derivatives, though rapid enzymatic degradation remains a challenge .

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